Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate
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Overview
Description
Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that features a piperidine ring and a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-aminocrotonate with piperidine and a suitable triazole-forming reagent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate: Unique due to its specific combination of piperidine and triazole rings.
Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.
Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness: this compound is unique due to its specific ester functional group, which can influence its solubility, reactivity, and biological activity compared to similar compounds .
Properties
Molecular Formula |
C10H16N4O2 |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
ethyl 5-piperidin-4-yl-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C10H16N4O2/c1-2-16-10(15)9-12-8(13-14-9)7-3-5-11-6-4-7/h7,11H,2-6H2,1H3,(H,12,13,14) |
InChI Key |
OBOOCNHKHCINCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)C2CCNCC2 |
Origin of Product |
United States |
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